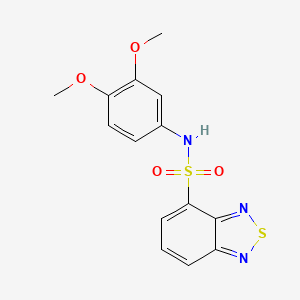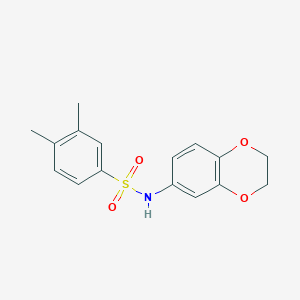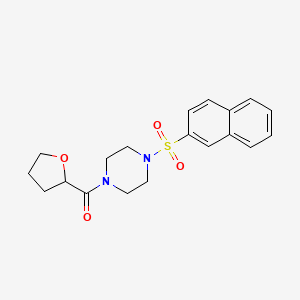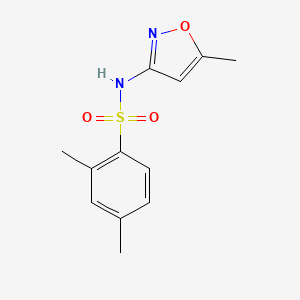![molecular formula C16H19NO3S B4422052 4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4422052.png)
4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide
Übersicht
Beschreibung
4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide, also known as MPEBS, is a chemical compound with potential applications in scientific research. This sulfonamide derivative has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Wirkmechanismus
4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide selectively inhibits GPCRs by binding to a specific site on the receptor known as the allosteric site. This binding changes the conformation of the receptor, leading to a decrease in its activity. This compound has been shown to selectively inhibit certain GPCRs, such as the dopamine D4 receptor and the 5-HT7 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the activity of the dopamine D4 receptor, which is involved in the regulation of mood, behavior, and cognition. This compound has also been shown to decrease the activity of the 5-HT7 receptor, which is involved in the regulation of mood, sleep, and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide is its selectivity for certain GPCRs, which makes it a valuable tool for studying their function. However, this compound has limitations for lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and concentration.
Zukünftige Richtungen
There are several future directions for 4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide research. One direction is to study its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and schizophrenia. Another direction is to explore its selectivity for other GPCRs and its potential applications in the study of other signaling pathways. Further studies are also needed to determine its optimal dosage and concentration and to assess its potential toxicity.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the study of GPCRs. It has been synthesized through various methods and has been shown to selectively inhibit certain GPCRs, leading to various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations and requires further studies to determine its optimal dosage and concentration and to assess its potential toxicity. There are several future directions for this compound research, including its potential therapeutic applications and its selectivity for other GPCRs.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide has potential applications in scientific research, particularly in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in cellular signaling. This compound has been shown to selectively inhibit certain GPCRs, making it a valuable tool for studying their function.
Eigenschaften
IUPAC Name |
4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-12-4-6-14(7-5-12)13(2)17-21(18,19)16-10-8-15(20-3)9-11-16/h4-11,13,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMXNICYCANLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4421979.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4421989.png)
![3-{[(2,4-dichlorobenzyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4421995.png)
![N-(2,6-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4421999.png)

![2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4422014.png)


![2-[(2-methylbenzyl)thio]pyrimidine](/img/structure/B4422031.png)

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4422065.png)

